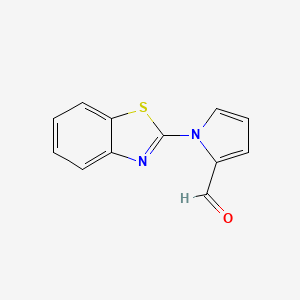

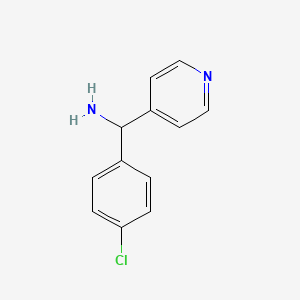

(4-Chlorophenyl)(pyridin-4-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

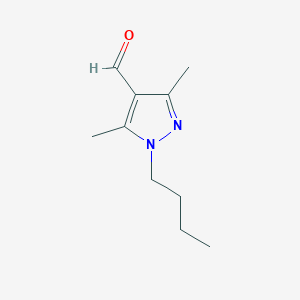

The compound of interest, (4-Chlorophenyl)(pyridin-4-yl)methanamine, is a chemical structure that is part of a broader class of compounds featuring both a chlorophenyl and a pyridinyl group. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The chlorophenyl group consists of a benzene ring with a chlorine atom attached, while the pyridinyl group includes a nitrogen-containing aromatic ring. The combination of these groups can lead to compounds with unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the coupling of a chlorophenyl moiety with a pyridinyl-containing compound. For instance, a simple method was developed to synthesize a compound by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with another chemical, resulting in good yields and characterized by spectral analyses . Another related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, was synthesized using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine as raw materials . These methods typically involve condensation reactions and are characterized by various spectroscopic techniques to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed using X-ray diffraction (XRD) studies. For example, the crystal structure of a related compound was determined to belong to the monoclinic space group with specific cell parameters, and the presence of intermolecular hydrogen bonds was noted to stabilize the crystal structure . Another compound crystallizes in the monoclinic space group P21/c, with its structure exhibiting intermolecular hydrogen bonds of the type C–H···O . These studies are crucial for understanding the three-dimensional arrangement of atoms within the compound and for predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the chlorophenyl and pyridinyl groups. For instance, the synthesis of a pyrazole derivative involved a regiospecific reaction, where the correct identification of the regioisomer formed was not trivial and required single-crystal X-ray analysis for unambiguous structure determination . The presence of functional groups like carboxylic acids and esters in these compounds can lead to the formation of hydrogen-bonded dimers and other weak intermolecular interactions, which can affect their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Chlorophenyl)(pyridin-4-yl)methanamine and related compounds are determined by their molecular structure. The crystallographic data, such as cell parameters and space group, provide insights into the solid-state properties of these compounds . Spectroscopic techniques, including IR, NMR, and mass spectrometry, are used to elucidate the chemical structure and to confirm the identity of the synthesized compounds . These properties are essential for understanding the compound's stability, solubility, and potential applications in various industries.

科学的研究の応用

Synthesis of Heterocyclic Schiff Bases for Anticonvulsant Activity :

- Schiff bases derived from 3-aminomethyl pyridine and substituted aryl aldehydes/ketones, including (4-Chlorophenyl)(pyridin-4-yl)methanamine, have been synthesized and screened for anticonvulsant activity. These compounds showed significant protection against seizures in various models, suggesting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Production of a Chiral Intermediate of Betahistine :

- (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the anti-allergic drug Betahistine, can be synthesized from (4-chlorophenyl)-(pyridin-2-yl)methanone. The process involves stereoselective reduction by Kluyveromyces sp. in an aqueous two-phase system, highlighting the compound's role in drug synthesis (Ni, Zhou, & Sun, 2012).

Cellular Imaging and Photocytotoxicity Studies :

- Iron(III) complexes involving derivatives of (4-Chlorophenyl)(pyridin-4-yl)methanamine have been synthesized for cellular imaging and photocytotoxicity in red light. These complexes show potential in cancer therapy by generating reactive oxygen species and causing apoptosis in cancer cells (Basu et al., 2014).

Development of Anticancer and Antimicrobial Agents :

- New heterocyclic compounds incorporating (4-Chlorophenyl)(pyridin-4-yl)methanamine have been synthesized and tested for their anticancer and antimicrobial activities. These compounds have shown significant potential against various cancer cell lines and pathogenic strains, suggesting their role in developing new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).

Biocatalytic Synthesis in Microreaction Systems :

- S-(4-Chlorophenyl)-(pyridin-2-yl) methanol, a derivative of (4-Chlorophenyl)(pyridin-4-yl)methanamine, has been synthesized in a liquid-liquid biphasic microreaction system using Escherichia coli as a catalyst. This method demonstrates an efficient and green approach for synthesizing this compound (Chen et al., 2021).

作用機序

Target of Action

It is known that similar compounds target the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.

Mode of Action

This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels, potentially influencing processes such as cell signaling, gene expression, and metabolic activity .

特性

IUPAC Name |

(4-chlorophenyl)-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-8,12H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSMATSKHPALAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=NC=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390121 |

Source

|

| Record name | C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(pyridin-4-yl)methanamine | |

CAS RN |

883548-16-1 |

Source

|

| Record name | C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)